Thymidine 5'-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O7 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-hydroxy-2-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C11H14N2O7/c1-4-3-13(11(19)12-9(4)16)6-2-5(14)8(20-6)7(15)10(17)18/h3,5-8,14-15H,2H2,1H3,(H,17,18)(H,12,16,19)/t5-,6+,7?,8-/m0/s1 |
InChI Key |
XUQBHUDVMXHEIB-WHBCSPCOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(C(=O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C(=O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Thymidine 5 Carboxylic Acid and Its Precursors
Direct Oxidation Routes to the 5'-Carboxylic Acid Moiety
The direct oxidation of the primary 5'-hydroxyl group of thymidine (B127349) or its 5'-aldehyde precursor represents the most straightforward approach to obtaining Thymidine 5'-carboxylic acid. Various methods have been explored, ranging from the oxidation of the corresponding aldehyde to the development of mild and facile protocols for direct conversion of the alcohol.
Oxidation of Thymidine-5'-aldehyde
The oxidation of Thymidine-5'-aldehyde to its corresponding carboxylic acid is a chemically feasible transformation. This reaction has been noted in studies focused on the identification of DNA damage products, where the aldehyde itself is formed by the selective oxidation of the 5'-carbon of deoxyribose residues in DNA. nih.gov The presence of the 5'-aldehyde can be confirmed by its mild chemical oxidation to the carboxylic acid. nih.gov While this conversion serves as a crucial step in structural elucidation, specific preparative protocols in the literature are often integrated into broader synthetic sequences.
The general transformation can be represented as follows:
| Starting Material | Product | Reagent Class |
| Thymidine-5'-aldehyde | This compound | Mild Oxidizing Agent |
A variety of standard oxidizing agents capable of converting aldehydes to carboxylic acids can theoretically be employed for this purpose. organic-chemistry.orglibretexts.org
Mild Chemical Oxidation Protocols
Direct oxidation of the primary 5'-hydroxyl group of thymidine to a carboxylic acid requires carefully controlled conditions to avoid over-oxidation or degradation of the sensitive nucleoside structure.
One early investigation into the oxidation of thymidine using potassium permanganate (B83412) at pH 8.5 indicated the formation of several products, including acidic compounds suggested to result from the oxidation of the primary alcohol group at the 5' position. rsc.org However, this method also led to the oxidation of the thymine (B56734) base, yielding products like 'thymidine glycol', making it a less selective approach. rsc.org
More recent and selective methods have focused on mediated electrochemical oxidation. A notable example is the use of aminoxyl mediators, such as 4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl (ACT), in an electrochemical setup. nih.gov This method allows for the selective oxidation of the 5'-hydroxyl group of various nucleosides, including those with different protecting groups, into their corresponding carboxylic acids. nih.gov The reaction is performed in a water/acetonitrile (B52724) solvent mixture with a suitable base in an undivided electrolysis cell, offering a scalable and environmentally cleaner alternative to methods requiring stoichiometric heavy-metal oxidants. nih.gov
Table 1: Mediated Electrochemical Oxidation of Nucleosides nih.gov
| Substrate | Mediator | Conditions | Yield |
|---|---|---|---|
| 2′-O-Methylcytidine | ACT | Constant current (ca. 80 mA), undivided cell, MeCN/H₂O | 85% (assay) |
Facile Preparative Approaches to Nucleoside-5'-carboxylic Acids
A significant advancement in the synthesis of nucleoside-5'-carboxylic acids was the development of facile preparative methods using nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant. One widely cited protocol utilizes TEMPO in conjunction with a hypervalent iodine reagent, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), as the terminal oxidant. windows.net This approach, pioneered by Epp and Widlanski, represented a major improvement over older methods that relied on stoichiometric and often toxic metal-based oxidants. nih.gov
The reaction proceeds under mild conditions and has been successfully applied to a range of nucleosides. windows.net The general procedure involves treating the nucleoside with catalytic TEMPO and a stoichiometric amount of the hypervalent iodine co-oxidant in a suitable solvent mixture like acetonitrile/water. windows.net
Table 2: TEMPO/PhI(OAc)₂ Oxidation of Nucleosides windows.net
| Substrate | Reagents | Solvent | Outcome |
|---|---|---|---|
| Primary Alcohol (e.g., Thymidine) | TEMPO (cat.), PhI(OAc)₂ | CH₃CN/H₂O | Efficient conversion to Carboxylic Acid |
This method avoids the harsh conditions and heavy metal waste associated with traditional oxidants, making it a more practical and "greener" choice for the synthesis of these important compounds.
Multi-step Synthetic Strategies
While direct oxidation is often preferred for its atom economy, multi-step strategies may be employed, sometimes involving transformations on the pyrimidine (B1678525) base or other parts of the nucleoside. However, the applicability of some of these strategies to the specific synthesis of this compound is not supported by current literature.
Four-step Synthesis via Alkaline Hydrolysis of 5-trifluoromethyl-2'-deoxyuridine
A synthetic route involving the alkaline hydrolysis of 5-trifluoromethyl-2'-deoxyuridine (Trifluridine) has been described in the literature. However, this process leads to the formation of 5-carboxy-2'-deoxyuridine , where the trifluoromethyl group on the pyrimidine base is hydrolyzed to a carboxylic acid. nih.govnih.gov This reaction produces a derivative of uridine (B1682114) with a carboxyl group at the C5 position of the base, not the 5'-position of the deoxyribose sugar. nih.govnih.gov Therefore, this methodology does not yield this compound. A thorough review of the scientific literature did not substantiate a synthetic pathway for this compound that proceeds via the alkaline hydrolysis of 5-trifluoromethyl-2'-deoxyuridine.
Carboxylation of Thymine Derivatives through Nucleophilic Addition of Carbon Dioxide Radical Anion
The carboxylation of thymine derivatives using the carbon dioxide radical anion (CO₂•⁻) has been investigated as a method to introduce a carboxyl group. However, studies show that the nucleophilic addition of the CO₂•⁻ radical anion occurs at the C5-C6 double bond of the thymine base. nih.gov This reaction leads to the formation of various mono- and di-carboxylic acids of 5,6-dihydrothymine, with N-substituted derivatives of 5,6-dihydrothymine-6-carboxylic acid being major products. This method carboxylates the heterocyclic base rather than the 5'-position of the deoxyribose moiety. Consequently, it is not a viable route for the synthesis of this compound.
Synthesis of Activated Building Blocks for Oligonucleotide Incorporation
The incorporation of modified nucleosides like this compound into oligonucleotides is a key strategy for developing novel therapeutic and diagnostic agents. This requires the chemical synthesis of an activated "building block" that is compatible with standard automated DNA synthesis protocols. The most common and versatile of these building blocks is the phosphoramidite (B1245037) derivative.
The synthesis of the 3'-O-phosphoramidite of this compound is a critical step to enable its site-specific incorporation into a growing DNA chain. This process involves a multi-step chemical pathway that protects the reactive carboxylic acid and then introduces the phosphoramidite moiety at the 3'-hydroxyl group. While direct synthesis protocols for the phosphoramidite of this compound are not extensively detailed in readily available literature, the synthesis can be inferred from established methods for other modified nucleosides. nih.govacs.org
The general synthetic approach begins with a precursor, thymidine 5'-aldehyde, which can be oxidized to the corresponding carboxylic acid. nih.gov The carboxylic acid group must first be protected, typically as an ester (e.g., a methyl or ethyl ester), to prevent it from interfering with subsequent reactions. Following protection, the key step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA).
The resulting product is a thymidine 5'-(protected)-carboxylic acid, 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite. This building block is then purified and can be used in automated solid-phase oligonucleotide synthesis. The coupling efficiency of such modified phosphoramidites is a crucial factor and is generally high, often around 95% or greater. nih.gov After incorporation into the oligonucleotide, the protecting group on the carboxylic acid can be removed during the final deprotection and cleavage steps.
Table 1: Representative Reagents for Phosphoramidite Synthesis
| Step | Reagent | Purpose |
|---|---|---|
| Protection | Methanol/Acid Catalyst | Esterification of the 5'-carboxylic acid |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduction of the phosphoramidite moiety |
| Activation | N,N-Diisopropylethylamine (DIPEA) or equivalent base | Catalyst for the phosphitylation reaction |
| Solid Support | Controlled Pore Glass (CPG) | Standard support for oligonucleotide synthesis |
Derivatization Techniques at the 5'-Carboxylic Acid Position
The 5'-carboxylic acid group of thymidine is a versatile chemical handle that allows for the attachment of a wide variety of molecules through derivatization reactions. This functional group can be converted into esters, amides, and other functionalities, enabling the creation of novel conjugates with unique properties.
The carboxylic acid at the 5'-position of thymidine can be readily converted to an ester through reaction with an alcohol. A common and effective method for this transformation, especially for sterically hindered or sensitive substrates, is the Steglich esterification. organic-chemistry.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated acyl group to form the ester, releasing dicyclohexylurea (DCU) as a byproduct. The addition of a catalytic amount of DMAP significantly accelerates the reaction, allowing it to proceed under mild conditions and minimizing the formation of N-acylurea side products. organic-chemistry.orgorganic-chemistry.org This method is advantageous for its high yields and compatibility with a wide range of alcohols. organic-chemistry.org
Table 2: Steglich Esterification of this compound
| Component | Role | Example |
|---|---|---|
| Carboxylic Acid | Substrate | This compound |
| Alcohol | Nucleophile | Methanol, Ethanol, tert-Butanol |
| Coupling Agent | Activator | Dicyclohexylcarbodiimide (DCC) |
| Catalyst | Acyl-transfer agent | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Reaction Medium | Dichloromethane (CH2Cl2) |
Analogous to esterification, the 5'-carboxylic acid can be coupled with primary or secondary amines to form a stable amide bond. This reaction is fundamental in medicinal chemistry for linking the nucleoside to peptides, labels, or other functional molecules. The formation of the amide bond typically requires the activation of the carboxylic acid using coupling reagents to facilitate the nucleophilic attack by the amine. nih.gov
A widely used and efficient protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP. nih.gov The reaction proceeds through the formation of a highly reactive intermediate, such as an HOBt-ester, which is then readily attacked by the amine. nih.gov The choice of coupling agents and reaction conditions can be optimized, particularly for less reactive or electron-deficient amines, to achieve high yields of the desired amide product. nih.gov
Table 3: Common Reagents for Amide Bond Formation
| Reagent | Function |
|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide coupling agent (activator) |
| 1-Hydroxybenzotriazole (HOBt) | Additive to suppress side reactions and improve efficiency |
| 4-(Dimethylamino)pyridine (DMAP) | Acyl transfer catalyst |
The ability to form ester and amide bonds at the 5'-position of thymidine opens up a vast array of possibilities for creating novel nucleoside conjugates. These linkage strategies are employed to attach molecules that can enhance therapeutic efficacy, facilitate cellular uptake, or serve as probes for biological processes.
One example of a sophisticated linkage strategy involves the synthesis of 5'-thymidine-conjugated formylphenylboronic acids. nih.govresearchgate.net These conjugates are designed as probes for enzymes that process thymidine-containing substrates. nih.govresearchgate.net In one synthetic approach, the linkage is achieved through an ether bond, which requires modification of the starting thymidine. However, an alternative and more direct strategy would involve forming an amide or ester linkage with a suitably functionalized boronic acid derivative, leveraging the reactions described previously.
Other linkage strategies can involve:
Click Chemistry: The carboxylic acid can be converted to an alkyne or azide (B81097), allowing for highly efficient and specific conjugation to a partner molecule via copper-catalyzed or strain-promoted cycloaddition reactions.
Peptide Conjugation: The carboxylic acid can be coupled to the N-terminus of a peptide or an amino acid side chain, creating nucleoside-peptide conjugates for targeted delivery or to mimic protein-DNA interactions.
Labeling: Fluorescent dyes, biotin, or other reporter molecules containing a primary amine or alcohol can be attached to the 5'-carboxylic acid for use in diagnostic assays and imaging studies.
These diverse linkage strategies underscore the importance of this compound as a versatile platform for the development of advanced biomolecular tools and potential therapeutics.
Chemical Reactivity and Transformation Mechanisms
Reaction Kinetics and Mechanisms of 5'-Carbon Oxidation
The formation of Thymidine (B127349) 5'-carboxylic acid from thymidine is an oxidative process targeting the 5'-carbon of the deoxyribose sugar moiety. Research indicates that this transformation is not a single-step event but rather proceeds through key intermediates.
One critical intermediate identified is thymidine-5'-aldehyde. Studies involving the antibiotic neocarzinostatin (B611948) chromophore have shown that it can selectively oxidize the 5'-carbon of thymidine residues within DNA to an aldehyde. This process is associated with strand breaks, leaving a DNA fragment with a nucleoside-5'-aldehyde at its 5' end. This aldehyde is a direct precursor to the carboxylic acid and can be chemically oxidized to yield Thymidine 5'-carboxylic acid.
The broader context of thymidine oxidation involves complex mechanisms, often initiated by one-electron oxidation. This can generate a thymidine radical cation. Subsequent reactions can follow different pathways. While many studies focus on the oxidation of the thymine (B56734) base, leading to products like 5-formyluracil (B14596) or 5,6-dihydroxy-5,6-dihydrothymidine, the oxidation of the sugar moiety is also significant. The general mechanism for oxidizing a primary alcohol (like the 5'-hydroxyl of thymidine) to a carboxylic acid typically proceeds through an aldehyde intermediate.
The table below outlines the proposed mechanistic steps for the formation of this compound from thymidine.
| Step | Reactant | Transformation | Product | Mechanistic Notes |
| 1 | Thymidine (5'-hydroxyl group) | Initial Oxidation | Thymidine-5'-aldehyde | This step can be induced by specific oxidizing agents or as a result of oxidative stress, forming a radical intermediate that reacts with oxygen. |
| 2 | Thymidine-5'-aldehyde | Further Oxidation | This compound | The aldehyde intermediate is oxidized, converting the formyl group (-CHO) into a carboxyl group (-COOH). This is a common transformation in organic chemistry. |
This table provides a generalized pathway for the oxidation of thymidine's 5'-carbon.
Stability Profiles of this compound in Aqueous Solutions
The stability of nucleoside analogs in aqueous solutions is critical for understanding their behavior in biological and chemical systems. This stability is often dependent on pH and temperature. While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the cited literature, the principles governing the stability of related compounds provide valuable insight.
For instance, studies on other carboxylic acid derivatives and nucleoside analogs show that both acidic and basic conditions can catalyze hydrolysis. The degradation of carboxylic acids in aqueous solutions is influenced by the pH of the medium, which dictates the ionization state of the carboxyl group and can affect reaction rates. Generally, the stability of nucleosides themselves, such as thymidine, has been evaluated, with a 1% solution in water at room temperature being reported as stable for at least 24 hours. However, the introduction of the 5'-carboxylic acid functional group alters the molecule's electronic properties and susceptibility to degradation. The stability of similar but more complex nucleoside derivatives has been shown to be highly pH-dependent, with different degradation pathways dominating in acidic versus neutral or alkaline conditions. For example, some compounds exhibit maximum stability in a pH range of 4-6, with degradation rates increasing significantly in more acidic or alkaline environments.
Proton Transfer Dynamics and Zwitterion Formation in Crystalline States
In the solid state, the arrangement of molecules is dictated by intermolecular forces, and in the case of molecules possessing both acidic and basic functional groups, proton transfer can occur to form a zwitterion, also known as an inner salt. A zwitterion is a molecule that contains an equal number of positive and negative charges, resulting in a net neutral charge.
For derivatives of thymidine that have been synthesized to contain both a carboxylic acid group and a basic pyridyl group, single X-ray diffraction analysis has provided clear evidence of zwitterion formation in the crystalline state. nih.govresearchgate.netnih.gov This phenomenon occurs through an intramolecular or intermolecular proton transfer from the acidic carboxylic acid group (-COOH) to the basic nitrogen atom of the pyridyl moiety. nih.govresearchgate.netnih.gov
The favorability of this proton transfer can often be predicted by the difference in the pKa values (ΔpKa) of the acidic and basic groups. A significant ΔpKa typically favors the formation of a salt or zwitterion. The resulting structure is characterized by a negatively charged carboxylate group (-COO⁻) and a positively charged pyridinium (B92312) group (-NH⁺). nih.govresearchgate.netnih.gov This charge separation within the same molecular unit or between adjacent units is a key feature of its solid-state chemistry.
Supramolecular Assembly via Hydrogen Bonding Networks
The formation of zwitterions in the crystalline state has profound consequences for the supramolecular architecture. The resulting charged groups become focal points for strong electrostatic interactions, primarily through hydrogen bonding, which direct the assembly of molecules into highly ordered structures.
Formation of One-Dimensional Polymeric Structures
The directional nature of the strong carboxylate-pyridinium hydrogen bonds facilitates the assembly of the thymidine derivative molecules into extended chains. This leads to the formation of a one-dimensional polymeric structure within the crystal. nih.govresearchgate.netnih.gov These chains are organized with a uniform directionality, creating a structure that is reminiscent of a single strand of polythymidine. nih.gov This ordered, chain-like assembly is a direct consequence of the specific and repeating hydrogen-bonding linkage, demonstrating a sophisticated example of crystal engineering where molecular design dictates macroscopic structure. nih.govresearchgate.net
Incorporation and Structural Impact Within Nucleic Acids
Oligonucleotide Synthesis via Solid-Phase Approaches
The incorporation of modified nucleosides such as Thymidine (B127349) 5'-carboxylic acid into a growing nucleic acid chain is achieved through solid-phase synthesis, most commonly employing the phosphoramidite (B1245037) method. atdbio.combiotage.co.jp This automated, cyclical process allows for the sequential addition of nucleotide building blocks to a chain anchored to a solid support, typically controlled pore glass (CPG) or polystyrene beads. biotage.co.jpnih.gov
The synthesis proceeds in the 3'-to-5' direction, which is the reverse of biological DNA synthesis. youtube.com The process for incorporating a 5'-carboxy-modified thymidine would involve a specially prepared phosphoramidite building block where the 5'-carboxylic acid group is protected, for instance, as an ester. This protection is crucial to prevent the acidic proton from interfering with the coupling reactions.
The general synthetic cycle involves four key steps:
Deprotection (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid, making it available for the next coupling reaction. biotage.co.jp
Coupling: The protected 5'-carboxythymidine phosphoramidite, activated by a reagent like tetrazole, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. atdbio.com
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which helps to minimize the formation of deletion-mutant sequences. biotage.co.jp
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester, typically using an iodine solution. atdbio.com
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups, including the one on the 5'-carboxylic acid, are removed to yield the final product.
Impact on DNA Duplex Stability (Thermal Melting Studies)
The stability of a DNA duplex is commonly assessed by measuring its thermal melting temperature (T_m), the temperature at which half of the duplex strands dissociate. nih.gov Modifications to the nucleosides within the duplex can significantly alter this stability.
Table 1: Effect of Cytosine Modifications on DNA Duplex Base Pair Opening
| Modified Nucleotide | Effect on Neighboring Base Pair Opening Rate | Duplex Stability |
|---|---|---|
| 5-hydroxymethylcytosine (5hmC) | Increased (3-fold) | No significant change |
| 5-formylcytosine (5fC) | Increased (5-fold) | No significant change |
| 5-carboxylcytosine (5caC) | Similar to unmodified | Increased |
Data inferred from studies on modified cytosine residues, which suggest that a carboxyl group can enhance duplex stability. nih.govresearchgate.net
The ability of a modified base to maintain standard hydrogen bonding is critical for preserving the integrity of the DNA double helix. libretexts.orgnih.gov The introduction of a 5'-carboxylic acid group on thymidine raises questions about its potential interference with the Watson-Crick pairing with adenine (B156593).
Again, studies on 5-carboxylcytosine are informative. NMR studies have demonstrated that despite the presence of the carboxyl group, 5caC strongly favors standard Watson-Crick base pairing with guanine. nih.govresearchgate.net No evidence of alternative pairing schemes, such as wobble base pairing, was observed. This suggests that the carboxyl modification does not disrupt the essential hydrogen bonds that define the base pair. The carboxyl group is positioned in the major groove of the DNA helix, away from the Watson-Crick pairing face. Therefore, it is highly probable that Thymidine 5'-carboxylic acid would also form a stable Watson-Crick base pair with adenine without significant disruption.
Effects on Triplex-Forming Oligonucleotide (TFO) Stability
DNA triple helices are formed when a third strand, the triplex-forming oligonucleotide (TFO), binds within the major groove of a DNA duplex. mdpi.com The stability of these structures is often limited, particularly under physiological conditions. nih.gov Consequently, various modifications are introduced to TFOs to enhance their binding affinity and stability. mdpi.com
Attaching molecules to the 5' or 3' termini of TFOs has proven to be an effective strategy for increasing triplex stability. nih.govdoi.org For instance, attaching anthraquinone (B42736) or pyrene (B120774) analogues to the ends of a TFO can increase the triplex melting temperature by as much as 30°C compared to the unmodified counterpart. nih.govdoi.org These modifications can stabilize the triplex through improved stacking interactions or other favorable contacts.
Biosynthetic Pathways and Metabolic Generation as a Thymidine Oxidation Product
This compound is not a standard component of DNA and is generally formed as a product of oxidative damage or specific metabolic pathways. In humans, thymidine is typically phosphorylated to thymidine monophosphate (dTMP), which is a precursor for DNA synthesis. hmdb.canih.gov
The generation of this compound can occur through the oxidation of the 5'-methyl group of the thymine (B56734) base or the 5'-carbon of the deoxyribose sugar. Oxidative processes in the cell, mediated by reactive oxygen species, can lead to a variety of DNA lesions. Studies have shown that the 5'-carbon of nucleosides in DNA can be selectively oxidized to an aldehyde, which can be further oxidized to a carboxylic acid. The enzymatic machinery for the biosynthesis of other hypermodified thymidines in bacteriophages often involves the modification of a 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU) intermediate, showcasing pathways that enzymatically alter the thymidine structure. nih.gov
A specific chemical pathway for generating oxidized thymidine products is through photosensitization by quinones, such as menadione (B1676200) (2-methyl-1,4-naphthoquinone). nih.gov This process involves the absorption of light by menadione, which then transfers energy to thymidine, leading to its oxidation.
The mechanism proceeds through the formation of a thymidine radical cation via electron transfer to the excited state of menadione. nih.gov This highly reactive intermediate can then undergo further reactions. Studies comparing the photo-oxidation of thymidine mediated by different sensitizers have shown that menadione promotes the preferential oxidation of the 5-methyl group of the thymine base. hkbu.edu.hkhkbu.edu.hk This process leads to the formation of products such as 5-formyl-2'-deoxyuridine (B1195723) and 5-hydroxymethyl-2'-deoxyuridine. hkbu.edu.hk Further oxidation of these aldehyde and alcohol intermediates can ultimately yield this compound, representing a significant DNA damage product resulting from photosensitized oxidative stress.
Role in Oxidative DNA Damage and Repair Processes
The integrity of DNA is constantly challenged by endogenous and exogenous agents, with oxidative damage being a major contributor to genetic instability. This process involves the reaction of reactive oxygen species (ROS) with DNA, leading to a variety of lesions. One such form of damage involves the oxidation of the C5′ position of the deoxyribose sugar in the DNA backbone.
Hydrogen atom abstraction from the C5′-position of a deoxyribose sugar by agents like hydroxyl radicals initiates a cascade of reactions. A major pathway following this initial event leads to a direct DNA strand break and the formation of a nucleotide with a 5′-aldehyde group. researchgate.net This 5'-aldehyde lesion is a significant and relatively stable form of oxidative damage. researchgate.net
Recent research has identified a further oxidation product, this compound, which arises from the initial 5'-aldehyde. researchgate.net This novel 5'-carboxylate lesion is formed when DNA is exposed to various oxidative stressors, including ionizing radiation, Fenton reagents (which produce hydroxyl radicals), and alkylperoxyl radicals. researchgate.net
Research Findings on Formation
Detailed studies using UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) have been instrumental in identifying and quantifying these lesions. Research has shown that the formation of the 5'-carboxylate product is a significant consequence of C5' oxidation.
Table 1: Formation of this compound from Oxidative Stress
| Oxidative Stressor | Precursor Lesion | Resulting Lesion | Relative Abundance |
|---|
The data indicates that this compound represents a substantial portion of the damage resulting from C5' oxidation, highlighting its importance as a marker of oxidative DNA damage. researchgate.net The mechanism is believed to involve the oxidation of the intermediate 5'-aldehyde. nih.gov This process underscores the complexity of DNA damage, where initial lesions can be converted into other, potentially more stable or disruptive, forms.
The presence of this compound at the 5'-terminus of a DNA strand break represents a complex challenge for cellular repair machinery. While the repair of 5'-aldehyde lesions is better characterized, the specific mechanisms for recognizing and repairing a 5'-carboxylic acid terminus are still an active area of investigation. The negative charge and altered stereochemistry of the carboxylate group compared to a standard 5'-phosphate or a 5'-hydroxyl group likely necessitate specialized repair pathways. The existence of this lesion adds another layer to our understanding of the chemical diversity of oxidative DNA damage and the intricate enzymatic systems that have evolved to maintain genome stability.
Biochemical Interactions and Enzymatic Studies in Vitro
Interaction with DNA-Modifying Enzymes
The modification at the 5'-carbon of the deoxyribose ring in thymidine (B127349) 5'-carboxylic acid is a critical determinant of its interaction with enzymes that recognize and process natural nucleosides and nucleotides.
The ability of DNA and RNA polymerases to recognize and incorporate modified nucleotides is crucial for various biological processes and biotechnological applications. While direct studies on the incorporation of thymidine 5'-carboxylic acid triphosphate into a growing nucleic acid chain are not extensively documented, research on analogous modifications provides significant insights.
Studies have shown that RNA polymerase II (Pol II), a key enzyme in gene transcription, can act as a direct sensor for epigenetic modifications on the DNA template. nih.gov Specifically, the enzyme's active site has a conserved "epi-DNA recognition loop" that can form specific hydrogen bonds with the 5-carboxyl group of 5-carboxylcytosine (5caC), a related pyrimidine (B1678525) modification. nih.gov This interaction leads to a positional shift of the incoming nucleoside triphosphate, thereby impairing nucleotide addition and retarding the elongation of the RNA transcript. nih.gov This suggests that a carboxyl group on a pyrimidine base within the DNA template is not a passive feature but is actively recognized by the polymerase, modulating its function.
Furthermore, in the context of DNA replication, DNA polymerase and the mismatch repair (MMR) machinery can recognize G·5caC base pairs, treating them as DNA lesions. nih.gov This recognition can stimulate the exonuclease activity of the DNA polymerase and delay DNA synthesis. nih.gov While this compound itself is a nucleoside and not incorporated into the DNA backbone, these findings with 5-carboxylcytosine highlight a precedent for enzymatic recognition of the carboxyl moiety at the 5-position of a pyrimidine ring system by polymerases. Conversely, the absence of the 5'-hydroxyl group, as is the case in its carboxylated form, prevents the necessary phosphorylation by kinases, which is a prerequisite for its use as a substrate by DNA polymerase. caymanchem.com
Thymidine kinase (TK) is a pivotal enzyme in the nucleoside salvage pathway, catalyzing the phosphorylation of thymidine to thymidine monophosphate (TMP). patsnap.com This is the first step toward the synthesis of thymidine triphosphate (TTP), an essential building block for DNA replication. patsnap.comnih.gov Consequently, TK is a significant target for antiviral and anticancer therapies. patsnap.comnih.gov
The activity of thymidine kinase is sensitive to modifications on the pyrimidine base, particularly at the 5-position, and on the deoxyribose sugar. A broad range of 5-substituted pyrimidine nucleosides have been investigated as inhibitors of thymidylate kinase, a related enzyme that phosphorylates dTMP to dTDP. nih.govnih.gov The general principle is that these analogs can bind to the active site of the enzyme but, due to their structural alteration, either cannot be phosphorylated or act as competitive inhibitors against the natural substrate. patsnap.com For instance, 5'-amino-5'-deoxythymidine, an analog modified at the 5' position, has been shown to inhibit thymidine kinase. nih.gov Similarly, 5'-deoxythymidine, which lacks the 5'-hydroxyl group, acts as a competitive inhibitor of thymidine transport into cells and cannot be phosphorylated to enter the DNA synthesis pathway. caymanchem.com Given that this compound features a significant modification at the 5' position, it is expected to interfere with thymidine kinase activity, consistent with the behavior of other 5'-modified thymidine analogs.
Thymidine phosphorylase (TP) is another crucial enzyme in pyrimidine metabolism, catalyzing the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. Overexpression of TP is associated with tumor angiogenesis, making it an attractive target for cancer therapy.
Research has demonstrated that derivatives of uracil, a closely related pyrimidine, are effective inhibitors of thymidine phosphorylase. Specifically, studies utilizing Escherichia coli thymidine phosphorylase have shown that the enzyme is active towards various 5-carboxyuracil derivatives. This indicates that the enzyme's active site can accommodate a carboxyl group at the 5-position of the pyrimidine ring, suggesting that such compounds can act as substrates or inhibitors. This provides a strong rationale for investigating this compound and its derivatives as potential modulators of thymidine phosphorylase activity.
Ribonuclease A (RNase A) is an endoribonuclease that cleaves single-stranded RNA. Its active site has specific subsites that bind to the phosphate (B84403) and ribose moieties of the RNA backbone. The development of RNase A inhibitors is of significant interest for protecting RNA from degradation in molecular biology applications and as potential therapeutic agents.
Studies have focused on designing thymidine analogues that can act as competitive inhibitors of RNase A. A family of 3'-functionalized thymidines bearing carboxymethyl groups (XCH₂COOH, where X can be O, NH, S, or SO₂) has been synthesized and evaluated for this purpose. nih.gov The rationale is that the flexible carboxymethyl group can interact with the catalytic P1 subsite of the enzyme. The acidity of the terminal carboxyl group was found to be a key factor in inhibitory potency. nih.gov
Among the synthesized compounds, the sulfone-acetic acid derivative showed enhanced potency, which led to the investigation of a 3',5'-disubstituted analog. This compound, 3',5'-dideoxy-3',5'-bis-S-[(carboxymethyl)sulfonyl]thymidine, emerged as the most effective inhibitor in the series, with the two acidic groups potentially targeting two phosphate-binding sites of the enzyme simultaneously. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| 3',5'-dideoxy-3',5'-bis-S-[(carboxymethyl)sulfonyl]thymidine | Ribonuclease A | 25 ± 2 µM |
Table 1: Inhibitory activity of a 3',5'-disubstituted carboxy-sulfonyl thymidine derivative against Ribonuclease A. Data sourced from nih.gov.
Effects on Cellular Processes
The biochemical interactions of this compound at the enzymatic level translate into broader effects on cellular processes, particularly those involving nucleic acid synthesis.
A wide range of pyrimidine base analogs have been assessed as potential inhibitors of OPRTase. nih.gov These studies have helped to establish a structure-activity relationship for the binding of pyrimidine analogs to the enzyme, providing a basis for the rational design of new inhibitors. nih.gov For example, compounds like 5-azauracil and 5-azaorotate are known to inhibit the pyrimidine biosynthetic pathway. nih.gov Given that this compound is a pyrimidine analog, it has the potential to interfere with this pathway. While direct inhibition of orotate (B1227488) incorporation by this compound has not been explicitly quantified, the known inhibitory activity of other pyrimidine analogs on OPRTase suggests a plausible mechanism by which it could affect de novo pyrimidine synthesis and, consequently, the incorporation of orotate into nucleic acids. Furthermore, high concentrations of orotate itself have been shown to inhibit the incorporation of thymidine into DNA, highlighting the complex regulatory cross-talk within the nucleotide synthesis pathways. nih.gov
Competitive Inhibition Mechanisms at Enzyme Active Sites
This compound is a nucleoside analog, a class of compounds structurally similar to the nucleosides that are the fundamental building blocks of DNA and RNA. ontosight.ai Due to this structural mimicry, it can interfere with the synthesis of nucleic acids by inhibiting key enzymes. ontosight.ai The primary mechanism of this interference is competitive inhibition, where the analog molecule directly competes with the natural substrate for binding to the enzyme's active site.
A critical enzyme in DNA synthesis and a major target for cancer chemotherapy is thymidylate synthase (TS). nih.govnih.gov This enzyme catalyzes the conversion of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), which is the sole de novo source for producing deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication. nih.gov Nucleotide analogs, including those structurally related to thymidine, can act as competitive inhibitors of TS. nih.govwikipedia.org They bind to the active site of the enzyme, preventing the natural substrate, dUMP, from binding and thereby halting the production of dTMP and subsequent DNA synthesis. wikipedia.org
The inhibition process involves the analog binding to the enzyme's active site. For instance, studies on similar nucleotide analogs like 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP) show that the inhibitor binds to the active site of TS, where the catalytic nucleophile of the enzyme (e.g., a cysteine residue) attacks the pyrimidine ring of the inhibitor. nih.gov This interaction can lead to the formation of a stable complex between the enzyme and the inhibitor, effectively inactivating the enzyme. nih.gov
Table 1: Competitive Inhibition of Key Enzymes in Nucleotide Synthesis
| Enzyme | Natural Substrate | Competitive Inhibition Mechanism |
| Thymidylate Synthase (TS) | 2'-deoxyuridine-5'-monophosphate (dUMP) | Nucleoside analogs, such as this compound, compete with dUMP for the active site, blocking the synthesis of dTMP. nih.govwikipedia.org |
| Thymidine Kinase (TK) | Thymidine | Analogs can compete with thymidine, preventing its phosphorylation to dTMP, a crucial step in the salvage pathway. baseclick.eu |
Role as a Metabolite in Biological Systems (e.g., Mycoplasma genitalium)
Mycoplasma genitalium is a bacterium known to cause sexually transmitted infections, including urethritis in men and cervicitis and pelvic inflammatory disease in women. nih.govcdc.gov As a pathogen with a significantly reduced genome, it has limited metabolic capabilities and relies heavily on salvage pathways to acquire essential molecules, including the precursors for DNA synthesis, from its host. nih.gov
In this context, the thymidine salvage pathway is critical for the bacterium's survival and replication. Thymidine and its related compounds are key metabolites in this process. The pathway involves a series of enzymatic steps to convert salvaged thymidine into deoxythymidine triphosphate (dTTP), which is then incorporated into the bacterial DNA. nih.gov
One of the central enzymes in this pathway is thymidylate kinase (TMK). nih.gov This enzyme catalyzes the phosphorylation of thymidine 5'-monophosphate (dTMP) to form thymidine 5'-diphosphate (dTDP). This reaction is a crucial control point in the synthesis of dTTP. Following this step, the enzyme nucleoside-diphosphate kinase (NDK) further phosphorylates dTDP to produce the final product, dTTP, which is essential for DNA synthesis. nih.gov The dependence of M. genitalium on this pathway makes the enzymes involved, such as thymidylate kinase, potential targets for therapeutic intervention. nih.gov
Table 2: Thymidine Salvage Pathway in Mycoplasma genitalium
| Step | Enzyme | Substrate | Product |
| 1 | Thymidine Kinase (TK) | Thymidine | Thymidine 5'-monophosphate (dTMP) |
| 2 | Thymidylate Kinase (TMK) | Thymidine 5'-monophosphate (dTMP) | Thymidine 5'-diphosphate (dTDP) nih.gov |
| 3 | Nucleoside-diphosphate Kinase (NDK) | Thymidine 5'-diphosphate (dTDP) | Thymidine 5'-triphosphate (dTTP) nih.gov |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is essential for separating Thymidine (B127349) 5'-carboxylic acid from complex mixtures, a critical step for accurate quantification and further structural analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleosides and their derivatives, including Thymidine 5'-carboxylic acid. The method's robustness and reproducibility make it suitable for various sample matrices. helixchrom.com In a typical setup for analyzing compounds like thymidine, a reversed-phase column is often employed. For instance, thymidine-5'-aldehyde, a related compound, has been successfully isolated using reverse-phase HPLC. nih.gov
The separation mechanism in HPLC can be tailored to the analyte's properties. For thymidine and its analogs, methods involving HILIC (Hydrophilic Interaction Liquid Chromatography) and cation-exchange have been utilized. helixchrom.com A common approach involves using a C18 column with a mobile phase gradient. For example, a gradient of acetonitrile (B52724) in an ammonium (B1175870) acetate (B1210297) buffer at a specific pH can effectively separate nucleosides, which are then detected by UV absorbance at a characteristic wavelength, such as 255 nm. helixchrom.com
Table 1: Example HPLC Parameters for Nucleoside Analysis
| Parameter | Value |
| Column | Amaze TCH |
| Separation Modes | HILIC, Cation-Exchange |
| Mobile Phase | Acetonitrile gradient (92% to 70%) in 10 mM Ammonium Acetate, pH 5 |
| Detection | UV at 255 nm |
This table illustrates a typical set of parameters for the HPLC separation of nucleosides and can be adapted for this compound. helixchrom.com
Ion-Pairing Reversed-Phase Liquid Chromatography-Mass Spectrometry (IP-RP-LC-MS) for Nucleoside Analysis
For enhanced retention and separation of highly polar and ionic molecules like nucleosides and their phosphorylated or carboxylated derivatives, Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RP-LC) coupled with Mass Spectrometry (MS) is a powerful tool. nih.govnih.gov Standard reversed-phase chromatography can struggle to retain these compounds, necessitating the addition of an ion-pairing reagent to the mobile phase to increase interaction with the nonpolar stationary phase. nih.gov
This technique is particularly valuable for the analysis of complex biological samples. nih.gov Various ion-pairing reagents, such as triethylamine (B128534) (TEA) or tributylamine (B1682462) (TBA), are used in combination with a counter-ion like hexafluoroisopropanol (HFIP) or acetic acid to form neutral ion pairs with charged analytes. nih.govnih.govuzh.ch This neutral pairing allows the analytes to be retained on a reversed-phase column (e.g., C18). uzh.ch The choice of ion-pairing reagent and its concentration is critical and must be optimized to achieve the best chromatographic resolution and mass spectrometry signal intensity. nih.govresearchgate.net The use of IP-RP-LC with MS detection provides high sensitivity and selectivity, enabling the quantification of nucleotides and their derivatives at very low concentrations. nih.gov
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are used to characterize this compound and related nucleosides. scribd.com
¹H NMR provides information on the number and environment of protons in the molecule. For the parent compound, thymidine, specific chemical shifts are assigned to the protons of the deoxyribose sugar and the thymine (B56734) base. bmrb.iochemicalbook.com For this compound, the signal for the protons at the 5'-carbon would be significantly different from that of thymidine due to the presence of the carboxylic acid group. Protons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region, while the acidic proton of the carboxyl group itself is highly deshielded and appears far downfield (10-12 ppm). libretexts.org
Table 2: Representative ¹³C NMR Chemical Shifts for Carboxylic Acid Groups
| Carbon | Chemical Shift (ppm) |
| Carbonyl (COO) | 170 - 180 |
This table shows the typical chemical shift range for the carbonyl carbon in a carboxylic acid, a key feature in the ¹³C NMR spectrum of this compound. libretexts.orgnih.gov
Mass Spectrometry (MS and HREIMS)
Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a molecule, providing strong evidence for its identity. scribd.com For this compound, MS analysis would confirm the molecular weight, which is different from its precursor, thymidine.
High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. The fragmentation pattern is particularly informative. In carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.commiamioh.edu For this compound, a key fragmentation pathway would be the cleavage of the glycosidic bond linking the thymine base and the deoxyribose sugar moiety, leading to characteristic ions for the base and the modified sugar. researchgate.net Tandem mass spectrometry (MS/MS) can further probe these fragmentation pathways, providing detailed structural information, especially for modified nucleosides. nih.govresearchgate.net
Table 3: Common Mass Spectrometry Fragments for Carboxylic Acids
| Fragment Loss | Mass Difference |
| OH | [M-17] |
| COOH | [M-45] |
This table highlights typical fragmentation patterns observed for carboxylic acids in mass spectrometry. libretexts.orgyoutube.com
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and effective method for detecting and quantifying compounds containing chromophores, such as the pyrimidine (B1678525) ring in this compound. scribd.com The thymine base has a characteristic UV absorbance maximum, which is typically around 267 nm. nist.gov While the carboxylic acid group itself does not absorb significantly in the standard UV-Vis range, its presence can slightly influence the electronic environment of the chromophore.
The technique is often used as a detection method in HPLC. helixchrom.com The absorbance is solvent-dependent; for instance, the absorbance of thymidine is higher in solvents with a higher dielectric constant, like water, compared to ethanol. researchgate.net This method is valuable for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law. The UV-Vis profile can indicate the presence of pyrimidine-containing compounds in a sample. nih.gov
Circular Dichroism (CD) Spectroscopy for Structural Analysis
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the structural properties of chiral molecules, such as this compound and its interactions with biological macromolecules. This method measures the differential absorption of left and right circularly polarized light, providing information on the secondary and tertiary structure of proteins and nucleic acids.
When a small molecule ligand like this compound binds to a protein or DNA, it can induce conformational changes in the macromolecule. These changes are detectable by CD spectroscopy. For instance, studies on the enzyme thymidylate synthase have shown that the binding of ligands can cause significant alterations in its CD spectrum, reflecting changes in its secondary structure content. nih.gov The binding of an inhibitor and a cofactor to the enzyme resulted in a 5% decrease in β-sheet and a 6% decrease in β-turns, with an accompanying 8% increase in "other" structures. nih.gov
Similarly, the interaction of platinum complexes with Human Serum Albumin (HSA) has been shown to reduce the α-helical content of the protein, an effect that is clearly quantifiable using CD measurements. The data, expressed as molar residue ellipticity, allows for the prediction of the secondary structure content of the protein before and after interaction with a ligand. Therefore, CD spectroscopy serves as a critical tool to analyze the structural impact of this compound binding to its biological targets, revealing changes in their α-helix, β-sheet, and random coil content.
Table 1: Example of Secondary Structure Changes in a Protein Upon Ligand Binding Measured by CD Spectroscopy
| Structural Component | Content Before Ligand Binding | Content After Ligand Binding | Percent Change |
| α-Helix | 33% | 33% | 0% |
| β-Sheet | 25% | 20% | -5% |
| β-Turns | 20% | 14% | -6% |
| Other Structures | 16% | 24% | +8% |
Note: This table is illustrative, based on findings for thymidylate synthase and its ligands, demonstrating the type of data obtained from CD spectroscopy experiments. nih.gov
Fluorescence Spectroscopy for Binding Constant Determination
Fluorescence spectroscopy is a highly sensitive method employed to study the binding affinity between a ligand, such as this compound, and a macromolecule, typically a protein. The technique often relies on monitoring the intrinsic fluorescence of tryptophan residues within the protein. When the ligand binds to the protein near a tryptophan residue, it can cause a change, or "quenching," of the fluorescence emission.
The degree of this quenching can be used to calculate the binding constant (Kb or KD), which quantifies the strength of the interaction. The data is often analyzed using the Stern-Volmer equation, which relates the change in fluorescence intensity to the concentration of the quencher (the ligand). This method can distinguish between different quenching mechanisms, such as static (formation of a non-fluorescent complex) and dynamic (collisional quenching).
For example, in studies of platinum complexes binding to Human Serum Albumin (HSA), fluorescence spectroscopy was used to determine binding constants and the number of binding sites. Similarly, time-dependent fluorescence spectroscopy has been successfully used to measure the binding dissociation constants (KD) for carbohydrate-protein interactions, which are often challenging to measure due to low affinity. nih.gov The KD for lactose (B1674315) binding to galectin-3 was determined to be 73 ± 4 μM using this method. nih.gov This approach provides robust data on the thermodynamics of the binding event, indicating whether the interaction is spontaneous and what forces (e.g., hydrogen bonding, van der Waals forces) are dominant.
Table 2: Example Binding Constants Determined by Fluorescence Spectroscopy
| Interacting Molecules | Binding Constant (K) | Technique/Equation |
| Platinum Complex 1 + HSA | Varies with temperature | Stern-Volmer Equation |
| Platinum Complex 2 + HSA | Varies with temperature | Stern-Volmer Equation |
| Lactose + Galectin-3 | KD = 73 ± 4 μM | Fluorescence Lifetime |
| 1,10-phenanthroline + ct-DNA | 1.69 (± 0.02) × 104 M-1 | Scatchard Equation |
| 1H-pyrazole-3,5-dicarboxylic acid + ct-DNA | 1.5 (± 0.05) × 104 M-1 | Scatchard Equation |
Note: This table includes examples from various binding studies to illustrate the type of quantitative data generated. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique can elucidate its molecular conformation, as well as its intermolecular interactions in the solid state. The process involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be inferred.
Research on thymidine derivatives containing both carboxylic acid and pyridyl groups has utilized single-crystal X-ray diffraction to characterize their solid-state structures. nih.gov These studies revealed that the compounds form a zwitterionic structure in the crystalline state, resulting from a proton transfer from the carboxylic acid to the pyridyl group. nih.gov
Crucially, the analysis showed that strong hydrogen bonds between the resulting pyridinium (B92312) proton and the carboxylate moiety connect the thymidine units. nih.gov This interaction leads to the formation of a one-dimensional polymeric structure, which is a significant finding for understanding how these molecules self-assemble. nih.gov The crystallographic data provides detailed information, including the crystal system (e.g., triclinic, monoclinic), space group, and unit cell parameters (a, b, c, α, β, γ), which are essential for a complete structural description. mdpi.com
Table 3: Example of Single-Crystal X-ray Diffraction Data
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (Å3) | 900.07(5) |
Note: This table is an example of crystallographic data for a complex organic molecule, illustrating the precise structural information obtained from X-ray diffraction analysis. mdpi.com
Computational and Theoretical Investigations
Molecular Docking Studies for Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential inhibitors. nih.gov
In studies of thymidine (B127349) analogs, molecular docking has been successfully used to explore binding interactions with various enzymes. For instance, derivatives of thymidine have been docked against the FimH lectin domain from E. coli K12 and urate oxidase from Aspergillus flavus to evaluate their binding modes. nih.gov Similarly, docking simulations have been performed to investigate the interactions between thymidine derivatives and proteins from Candida albicans, revealing favorable binding that suggests potential as antifungal agents. nist.govscirp.org
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of computational chemistry due to their balance of accuracy and computational efficiency, especially for large molecular systems. nist.govnih.gov DFT is widely used to calculate the electronic properties and predict the molecular structures of thymidine derivatives to understand their reactivity and stability. scirp.orgnih.gov The B3LYP functional is a commonly employed DFT approach known for its accuracy in predicting molecular geometries and thermochemical properties. nih.gov
The electronic properties of a molecule are critical to its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO energy relates to the ability of a molecule to donate an electron, while the LUMO energy relates to its ability to accept an electron. nist.govscirp.org
The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a key indicator of chemical reactivity and stability. nist.gov A smaller energy gap implies that less energy is required to excite an electron to a higher energy state, suggesting higher chemical reactivity. nih.gov DFT calculations are routinely used to determine these values for thymidine analogs. For example, in a study of thymidine esters, the compound with the smallest calculated energy gap was predicted to have the highest chemical reactivity. nih.gov
Below is a table illustrating typical FMO energy values calculated for various thymidine analogs using DFT, which demonstrates how modifications to the thymidine structure can alter these electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thymidine Analog 1 | -6.54 | -1.70 | 4.84 |
| Thymidine Analog 2 | -6.78 | -1.55 | 5.23 |
| Thymidine Analog 3 | -6.62 | -1.48 | 5.14 |
| Thymidine Analog 4 | -6.81 | -1.65 | 5.16 |
| This table is illustrative and based on data for thymidine analogs to demonstrate the concept. nih.gov |
Before electronic or other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process is known as geometrical optimization. scirp.org Using methods like DFT with a specific basis set (e.g., B3LYP/6-31G(d,p)), researchers can find the minimum energy conformation of a molecule. nih.gov This optimized structure serves as the starting point for subsequent, more complex calculations, including molecular docking and molecular dynamics simulations. scirp.orgnih.gov For Thymidine 5'-carboxylic acid, this would involve determining the preferred orientation of the carboxylic acid group relative to the deoxyribose sugar and the thymine (B56734) base, as well as the puckering of the sugar ring.
Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. The Vertical Detachment Energy (VDE) is the minimum energy required to remove an electron from an anion without changing its geometry. These parameters are crucial for understanding a molecule's ability to capture an electron, a fundamental process in radiation damage to DNA and various biochemical redox reactions.
Experimental studies on the parent thymidine molecule have determined its electron affinity to be approximately 0.40 ± 0.10 eV, with a vertical detachment energy of 0.89 eV. scirp.org Computational methods like DFT have been employed to calculate the VDE of the thymidine anion and to investigate how environmental factors, such as hydration, affect this property. nih.gov Such calculations show that the VDE can range from 0.67 to 1.60 eV depending on how water molecules interact with the anionic thymidine. nih.gov Furthermore, DFT has been used to model low-energy electron attachment to thymidine monophosphate (a closely related structure), providing insight into how electron capture can lead to the cleavage of the C5'-O5' bond in the DNA backbone, a process known as a single-strand break. For this compound, calculating EA and VDE would provide insight into its potential to participate in electron transfer reactions within a biological system.
Molecular Dynamics Simulations for Modified Oligonucleotide Dynamics
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and molecular systems over time. MD simulations are particularly valuable for understanding how chemical modifications affect the structure, flexibility, and stability of nucleic acids. nih.gov
Recent studies have used MD simulations to investigate oligonucleotides containing various modifications, including phosphorothioates (PS) and locked nucleic acids (LNA), to understand their therapeutic potential. By employing techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) and Molecular Mechanics Generalized Born Surface Area (MMGBSA) on the MD trajectories, researchers can calculate thermodynamic parameters like hybridization enthalpy and entropy. For an oligonucleotide modified with this compound, MD simulations would reveal how the negatively charged carboxylate group influences the local and global structure of the DNA helix and its interactions with binding partners. nih.gov
Structure-Activity Relationship (SAR) Derivation from Computational Models
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.gov Computational models are central to modern SAR analysis, allowing researchers to correlate calculated molecular properties with experimentally observed activities. nih.gov
By creating a library of related compounds and calculating their properties—such as binding energies from molecular docking, HOMO-LUMO gaps from DFT, or dipole moments—researchers can build a predictive QSAR (Quantitative Structure-Activity Relationship) model. For thymidine analogs, SAR studies have shown that modifications to the thymidine skeleton can dramatically alter antimicrobial or anticancer activity. nih.gov For example, computational analysis can reveal that potent activity is derived from strong interactions with specific catalytic residues in an enzyme's active site, and that features like a carboxylic acid group or substituted aryl rings are important for this activity. researchgate.net
For this compound, a computational SAR study would involve comparing its calculated properties and predicted binding modes to those of other thymidine derivatives with known activities. This would help elucidate the role of the 5'-carboxylic acid moiety in target binding and biological function, providing a rational basis for the design of next-generation compounds with improved efficacy. nih.gov
Future Research Trajectories
Development of Novel Synthetic Routes with Improved Efficiency
The advancement of research into Thymidine (B127349) 5'-carboxylic acid and its derivatives is intrinsically linked to the availability of efficient and scalable synthetic methods. While foundational routes exist, future work will focus on developing novel synthetic strategies that offer higher yields, use less toxic reagents, and require fewer steps. Researchers are looking into greener chemistry approaches, such as solvent-free reactions, microwave-assisted synthesis, and the use of efficient catalysts to streamline production. nih.gov
One promising direction is the refinement of oxidation methods for the primary 5'-hydroxyl group of a protected thymidine precursor. Another area of exploration involves enzymatic synthesis, which could offer high stereoselectivity and milder reaction conditions. Furthermore, inspiration can be drawn from the synthesis of other 5'-modified nucleosides. For instance, strategies developed for creating 5'-azidothymidine, a key intermediate for "click chemistry" reactions, could be adapted. caymanchem.commedchemexpress.com Similarly, methods used to synthesize 5'-aminopropyl-thymidine analogs highlight multi-step pathways involving hydroboration-oxidation, tosylation, and azide (B81097) displacement, which could be modified to yield the carboxylic acid derivative. nih.gov
Table 1: Comparison of Synthetic Strategies for 5'-Modified Thymidines
| Strategy | Key Intermediates/Reagents | Potential Advantages for Thymidine 5'-carboxylic acid Synthesis | Reference |
| Direct Oxidation | Protected Thymidine, Oxidizing Agent (e.g., PCC, TEMPO) | Potentially the most direct route. | General Knowledge |
| Multi-step from 5'-amino analogs | 5'-azido-thymidine, Staudinger reaction | Well-established intermediates, versatile for derivatization. | caymanchem.commedchemexpress.com |
| Mitsunobu Reaction | 3'-O,3-dibenzoylthymidine | Direct linkage of functional groups to the 5' position. | caymanchem.commedchemexpress.com |
| Green Chemistry Approaches | Microwave irradiation, efficient catalysts | Reduced reaction times, lower environmental impact, potentially higher yields. | nih.gov |
Exploration of Advanced Derivatizations for Targeted Biochemical Probes
The carboxylic acid group of this compound is a versatile chemical handle for a wide array of derivatizations. Future research will heavily focus on exploiting this functionality to create sophisticated biochemical probes for studying various biological processes. By coupling the carboxylic acid with amines, alcohols, or other nucleophiles, a diverse library of molecules can be generated. nih.gov
A significant area of development will be the synthesis of probes for specific enzymes. For example, researchers have successfully synthesized 5'-thymidine-linked formylphenylboronic acids, which act as reversible covalent probes targeting lysine (B10760008) residues in sugar nucleotide processing enzymes. caymanchem.commedchemexpress.com This strategy could be expanded to target other enzyme classes. Another avenue involves creating hybrid molecules with enhanced biological activity, such as the conjugation of thymidine derivatives with 5,8-quinolinedione, which can act as substrates for enzymes like DT-diaphorase. beilstein-journals.org The development of fluorescently labeled derivatives, using reagents like 5-(aminoacetamido)fluorescein, will also be crucial for imaging applications. nih.gov
Deeper Mechanistic Understanding of Enzymatic Interactions
While it is known that this compound can interfere with DNA synthesis, a detailed mechanistic understanding of its interactions with key enzymes is still emerging. ontosight.ai Future research will employ a combination of biochemical assays, structural biology (X-ray crystallography and cryo-EM), and computational modeling to elucidate how this molecule interacts with the active sites of enzymes like DNA polymerases, thymidine kinase, and thymidylate synthase. medchemexpress.com
The presence of a negatively charged carboxylate group at the 5' position, instead of a neutral hydroxyl, is expected to significantly alter binding affinity and catalytic processing. ontosight.ai Molecular docking studies, similar to those performed on thymidine-5,8-quinolinedione hybrids interacting with NQO1 protein, will be instrumental in predicting binding modes and guiding the design of more potent and selective inhibitors. beilstein-journals.org These studies will reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the analog and the enzyme's active site. Understanding these mechanisms at a molecular level is critical for the rational design of new therapeutic agents.
Applications in Chemical Biology Tools and Assays
The ability to be incorporated into DNA makes thymidine analogs powerful tools for studying cellular processes. A major future direction for this compound is its development as a tool for new biological assays. Drawing parallels with other thymidine analogs like 5-bromo-2-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which are used to label and track newly synthesized DNA, this compound offers a unique feature: a site for chemical ligation. researchgate.net
The carboxylic acid moiety can be used for bio-orthogonal reactions, allowing researchers to attach various reporter molecules (like fluorophores or biotin) to newly replicated DNA under specific conditions. This could enable novel pulse-chase experiments to study DNA replication, repair, and dynamics with greater precision. For instance, after incorporation into DNA, the carboxyl group could be specifically targeted with a derivatizing agent, a strategy that avoids the harsh DNA denaturation steps required for BrdU detection. researchgate.net
Table 2: Thymidine Analogs as Chemical Biology Tools
| Analog | Detection Method | Key Advantage | Potential Application for this compound | Reference |
| 5-bromo-2-deoxyuridine (BrdU) | Antibody-based | Well-established, widely used. | N/A | researchgate.net |
| 5-ethynyl-2'-deoxyuridine (EdU) | Click Chemistry (copper-catalyzed cycloaddition) | High sensitivity, no DNA denaturation required. | The carboxylic acid could be a site for alternative bio-orthogonal ligation chemistry. | researchgate.net |
| This compound | Chemical Ligation (e.g., EDC coupling) | Potentially offers a different mode of labeling, allowing for multiplexing with other analogs. | Development of novel DNA labeling and imaging assays. | nih.gov |
Integration into Advanced Nucleic Acid Systems and Analogues
The synthesis of such modified oligonucleotides would likely rely on phosphoramidite (B1245037) chemistry, a standard method for solid-phase DNA synthesis. nih.gov This would require the development of a this compound phosphoramidite building block, with the carboxylic acid group protected by a group that is stable throughout the synthesis and can be selectively removed during the final deprotection step. Research on incorporating other 5'-modified nucleosides, such as those with aryl groups or cholesterol moieties, has demonstrated the feasibility of creating such complex oligonucleotides and has shown that these modifications can significantly alter properties like the melting temperature (Tm) of duplexes and resistance to nuclease degradation. nih.gov
The resulting oligonucleotides could be used in various applications. For example, they could serve as advanced antisense agents or siRNAs with altered binding affinities or cellular uptake profiles. The terminal carboxylic acid could also be used as a handle to conjugate the oligonucleotide to other molecules, such as peptides, proteins, or nanoparticles, for targeted delivery or to create novel nanomaterials. researchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying thymidine 5'-carboxylic acid, and how can purity be validated?
- Methodology : Synthesis often involves enzymatic phosphorylation or chemical modification of thymidine precursors. For example, thymidylate synthase catalyzes the conversion of dUMP to thymidine derivatives, which can be further functionalized . Purification typically employs reversed-phase HPLC or ion-exchange chromatography. Purity validation requires NMR (¹H/¹³C) for structural confirmation and LC-MS for molecular weight verification. Residual solvents or byproducts can be quantified via GC-MS .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodology : Stability studies should use accelerated degradation tests:
- pH-dependent stability : Incubate the compound in buffered solutions (pH 3–9) and monitor decomposition via UV-Vis spectroscopy or HPLC.
- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Note: Stability data should be cross-validated with computational models (e.g., DFT calculations for bond dissociation energies).
Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?
- Key techniques :
- Solubility : Use shake-flask method with solvents of varying polarity (water, DMSO, ethanol) and quantify via spectrophotometry .
- pKa determination : Employ potentiometric titration or capillary electrophoresis to assess ionization behavior .
- Crystallinity : X-ray diffraction (XRD) or powder XRD for polymorph identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
- Methodology :
- Meta-analysis : Systematically compare experimental conditions (e.g., solvent purity, temperature) across studies.
- Controlled replication : Reproduce conflicting experiments with standardized protocols (e.g., ICH guidelines for dissolution testing) .
- Statistical validation : Apply ANOVA or t-tests to evaluate significance of observed differences .
Q. What role does this compound play in nucleotide metabolism, and how can its enzymatic interactions be studied?
- Experimental design :
- Isotopic labeling : Use ¹⁴C- or ³H-labeled thymidine derivatives to track metabolic flux in cell cultures or in vitro assays .
- Enzyme kinetics : Conduct Michaelis-Menten studies with thymidylate synthase or other relevant enzymes, monitoring product formation via LC-MS .
- Knockout models : CRISPR/Cas9-mediated gene editing to silence enzymes involved in thymidine metabolism, followed by metabolomic profiling .
Q. How can this compound serve as a bioisostere in drug design, and what structural analogs show promise?
- Approach :
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of this compound with carboxylate-containing drugs (e.g., finasteride derivatives) .
- In vitro validation : Test analogs in enzyme inhibition assays (e.g., 5α-reductase for finasteride-like activity) .
- Case study : Replace carboxylic acid groups in GABA receptor agonists/antagonists with this compound and evaluate activity shifts .
Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility in synthesizing and testing this compound derivatives?
- Best practices :
- Detailed protocols : Document reaction conditions (catalyst, solvent, time) and equipment specifications in appendices .
- Raw data archiving : Share NMR spectra, chromatograms, and crystallographic data in supplementary materials .
- Negative results reporting : Include failed experiments (e.g., unstable intermediates) to guide future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
